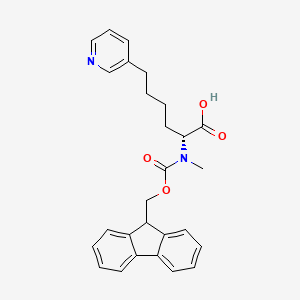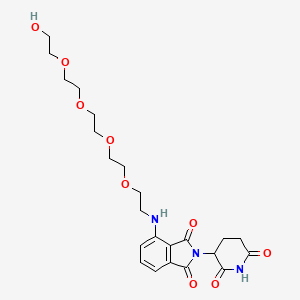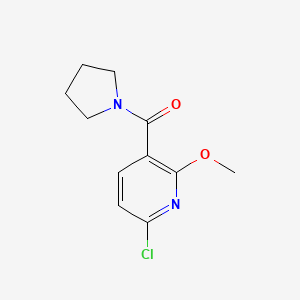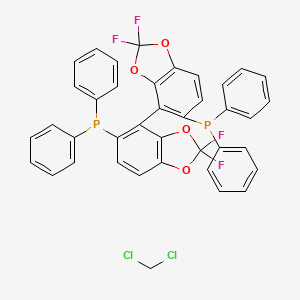
(S)-5,5'-Bis(diphenylphosphino)-2,2,2',2'-tetrafluoro-4,4'-bi-1,3-benzodioxole dichloromethane complex
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-5,5’-Bis(diphenylphosphino)-2,2,2’,2’-tetrafluoro-4,4’-bi-1,3-benzodioxole dichloromethane complex is a chiral ligand complex widely used in coordination chemistry and catalysis. This compound is known for its unique structural features, which include two diphenylphosphino groups and a tetrafluorinated bi-1,3-benzodioxole backbone. The dichloromethane complexation enhances its solubility and stability, making it a valuable reagent in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5,5’-Bis(diphenylphosphino)-2,2,2’,2’-tetrafluoro-4,4’-bi-1,3-benzodioxole dichloromethane complex typically involves the following steps:
Formation of the bi-1,3-benzodioxole backbone: This step involves the reaction of appropriate precursors under controlled conditions to form the tetrafluorinated bi-1,3-benzodioxole structure.
Introduction of diphenylphosphino groups: The diphenylphosphino groups are introduced through a substitution reaction, where the appropriate phosphine reagents are reacted with the bi-1,3-benzodioxole backbone.
Complexation with dichloromethane: The final step involves the complexation of the synthesized ligand with dichloromethane to enhance its solubility and stability.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis of precursors: Large-scale production of the bi-1,3-benzodioxole backbone and diphenylphosphino reagents.
Optimization of reaction conditions: Ensuring optimal temperature, pressure, and solvent conditions to maximize yield and purity.
Purification and complexation: Purification of the synthesized ligand followed by complexation with dichloromethane.
Análisis De Reacciones Químicas
Types of Reactions
(S)-5,5’-Bis(diphenylphosphino)-2,2,2’,2’-tetrafluoro-4,4’-bi-1,3-benzodioxole dichloromethane complex undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphine groups to phosphine hydrides.
Substitution: The diphenylphosphino groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.
Major Products
Phosphine oxides: Formed through oxidation reactions.
Phosphine hydrides: Formed through reduction reactions.
Substituted phosphines: Formed through substitution reactions.
Aplicaciones Científicas De Investigación
(S)-5,5’-Bis(diphenylphosphino)-2,2,2’,2’-tetrafluoro-4,4’-bi-1,3-benzodioxole dichloromethane complex has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis, particularly in palladium-catalyzed cross-coupling reactions.
Biology: Investigated for its potential as a chiral ligand in asymmetric synthesis.
Medicine: Explored for its potential in drug development due to its chiral properties.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (S)-5,5’-Bis(diphenylphosphino)-2,2,2’,2’-tetrafluoro-4,4’-bi-1,3-benzodioxole dichloromethane complex involves its role as a ligand in coordination complexes. The diphenylphosphino groups coordinate with metal centers, facilitating various catalytic processes. The tetrafluorinated bi-1,3-benzodioxole backbone provides steric and electronic properties that enhance the reactivity and selectivity of the complex.
Comparación Con Compuestos Similares
Similar Compounds
1,1’-Bis(diphenylphosphino)ferrocene: A widely used ligand in coordination chemistry and catalysis.
Bis(diphenylphosphino)methane: Another common ligand with similar diphenylphosphino groups but different backbone structure.
Uniqueness
(S)-5,5’-Bis(diphenylphosphino)-2,2,2’,2’-tetrafluoro-4,4’-bi-1,3-benzodioxole dichloromethane complex is unique due to its chiral nature and tetrafluorinated backbone, which provide distinct steric and electronic properties. These features make it particularly valuable in asymmetric synthesis and catalysis, where chiral ligands are essential for achieving high enantioselectivity.
Propiedades
Fórmula molecular |
C39H26Cl2F4O4P2 |
|---|---|
Peso molecular |
767.5 g/mol |
Nombre IUPAC |
dichloromethane;[4-(5-diphenylphosphanyl-2,2-difluoro-1,3-benzodioxol-4-yl)-2,2-difluoro-1,3-benzodioxol-5-yl]-diphenylphosphane |
InChI |
InChI=1S/C38H24F4O4P2.CH2Cl2/c39-37(40)43-29-21-23-31(47(25-13-5-1-6-14-25)26-15-7-2-8-16-26)33(35(29)45-37)34-32(24-22-30-36(34)46-38(41,42)44-30)48(27-17-9-3-10-18-27)28-19-11-4-12-20-28;2-1-3/h1-24H;1H2 |
Clave InChI |
WMDWJMFRHMAKPM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=C(C=C3)OC(O4)(F)F)C5=C(C=CC6=C5OC(O6)(F)F)P(C7=CC=CC=C7)C8=CC=CC=C8.C(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


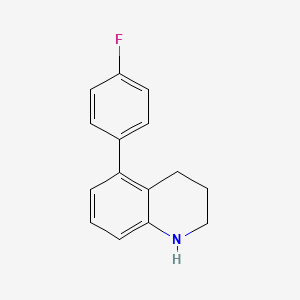
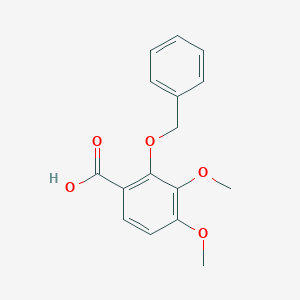
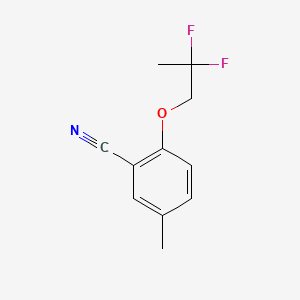
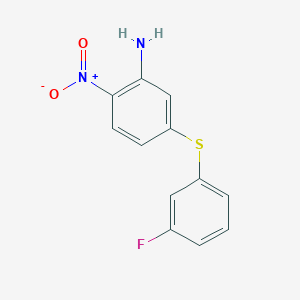

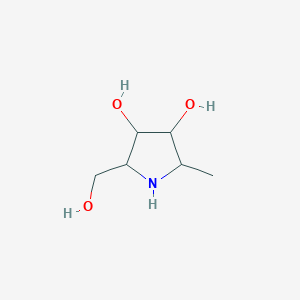
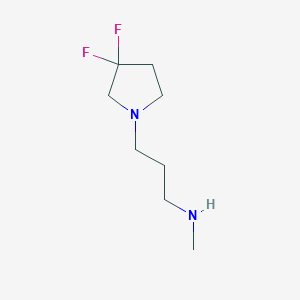
![[(E)-octadec-9-enyl] tetradecanoate](/img/structure/B14765335.png)

![2-Amino-3-[1-(phenylmethyl)-4-imidazolyl]propanoic acid methyl ester](/img/structure/B14765357.png)
![3,5-Difluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-2-amine](/img/structure/B14765363.png)
